molecular formula C12H6ClNO2 B11873432 5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-chloro- CAS No. 54629-18-4

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-chloro-

Cat. No.: B11873432
CAS No.: 54629-18-4
M. Wt: 231.63 g/mol
InChI Key: PIMQUMLJPBGMAO-UHFFFAOYSA-N
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Description

5H-1Benzopyrano[2,3-b]pyridin-5-one, 7-chloro- is a heterocyclic compound that belongs to the class of benzopyranopyridines This compound is characterized by a fused ring system consisting of a benzopyran and a pyridine ring, with a chlorine atom substituted at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1Benzopyrano[2,3-b]pyridin-5-one, 7-chloro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of 5H-1Benzopyrano[2,3-b]pyridin-5-one, 7-chloro- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5H-1Benzopyrano[2,3-b]pyridin-5-one, 7-chloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

5H-1Benzopyrano[2,3-b]pyridin-5-one, 7-chloro- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5H-1Benzopyrano[2,3-b]pyridin-5-one, 7-chloro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5H-1Benzopyrano[2,3-b]pyridin-5-one, 7-methyl-
  • 5H-1Benzopyrano[2,3-b]pyridin-5-one, 7-ethyl-
  • 5H-1Benzopyrano[2,3-b]pyridin-5-one, 7-(1-hydroxyethyl)-

Uniqueness

5H-1Benzopyrano[2,3-b]pyridin-5-one, 7-chloro- is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its potential as a therapeutic agent and its utility in various industrial applications.

Properties

CAS No.

54629-18-4

Molecular Formula

C12H6ClNO2

Molecular Weight

231.63 g/mol

IUPAC Name

7-chlorochromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C12H6ClNO2/c13-7-3-4-10-9(6-7)11(15)8-2-1-5-14-12(8)16-10/h1-6H

InChI Key

PIMQUMLJPBGMAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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